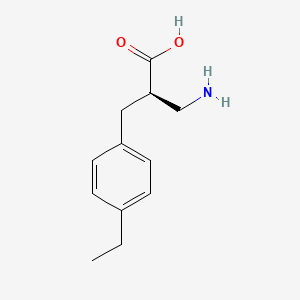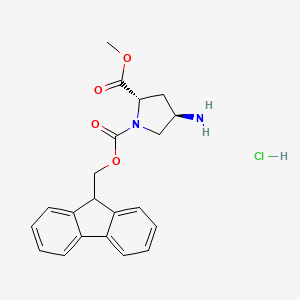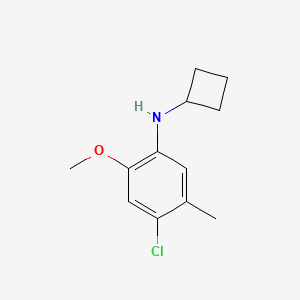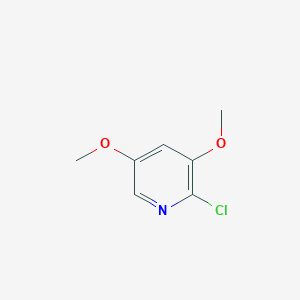
2-Amino-4-hydroxyisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-hydroxyisoindoline-1,3-dione is a heterocyclic compound that belongs to the class of isoindoline derivatives. . The structure of this compound features an isoindoline nucleus with amino and hydroxy functional groups, making it a versatile building block for chemical synthesis.
Méthodes De Préparation
The synthesis of 2-Amino-4-hydroxyisoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically requires heating and can be performed under solventless conditions to adhere to green chemistry principles . Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity.
Analyse Des Réactions Chimiques
2-Amino-4-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include substituted isoindoline derivatives and other heterocyclic compounds .
Applications De Recherche Scientifique
2-Amino-4-hydroxyisoindoline-1,3-dione has numerous applications in scientific research. In chemistry, it serves as a precursor for the synthesis of complex heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors . Additionally, it has shown promise in the treatment of neurodegenerative diseases like Alzheimer’s by inhibiting β-amyloid protein aggregation . In the industry, it is used in the production of dyes, colorants, and polymer additives .
Mécanisme D'action
The mechanism of action of 2-Amino-4-hydroxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antipsychotic effects are attributed to its binding affinity for dopamine receptors, particularly the D2 receptor . This interaction modulates neurotransmitter activity in the brain, leading to therapeutic effects. Additionally, its ability to inhibit β-amyloid protein aggregation is linked to its interaction with amyloid precursor proteins and related pathways .
Comparaison Avec Des Composés Similaires
2-Amino-4-hydroxyisoindoline-1,3-dione can be compared to other isoindoline derivatives such as isoindoline-1,3-dione and 4-hydroxyisoindoline-1,3-dione . While these compounds share a similar core structure, this compound is unique due to the presence of both amino and hydroxy functional groups. This dual functionality enhances its reactivity and broadens its range of applications. Similar compounds include N-isoindoline-1,3-dione and 4-hydroxyisoindoline-1,3-dione, which are also studied for their biological and chemical properties .
Propriétés
Formule moléculaire |
C8H6N2O3 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
2-amino-4-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H6N2O3/c9-10-7(12)4-2-1-3-5(11)6(4)8(10)13/h1-3,11H,9H2 |
Clé InChI |
RWEUBNVOADKIJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)N(C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)


![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)
![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)


![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)
